molecular formula C14H15N5O B11677941 (Z)-N'-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

(Z)-N'-(pyridin-3-ylmethylene)-4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide

Cat. No.: B11677941
M. Wt: 269.30 g/mol
InChI Key: LTGOZTIYPADWPG-SXGWCWSVSA-N
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Description

N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE typically involves the condensation of 4,5,6,7-tetrahydro-1H-indazole-3-carbohydrazide with pyridine-3-carbaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit the activity of metalloenzymes. Additionally, it can interfere with DNA synthesis and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(2,5-DIMETHOXYPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE
  • N’-[(E)-(4-FLUOROPHENYL)METHYLIDENE]BIPHENYL-4-CARBOHYDRAZIDE

Uniqueness

N’-[(Z)-(PYRIDIN-3-YL)METHYLIDENE]-4,5,6,7-TETRAHYDRO-1H-INDAZOLE-3-CARBOHYDRAZIDE is unique due to its specific structural configuration and the presence of both pyridine and indazole moieties. This dual functionality enhances its binding affinity to various biological targets and its potential as a versatile pharmacophore .

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

N-[(Z)-pyridin-3-ylmethylideneamino]-4,5,6,7-tetrahydro-1H-indazole-3-carboxamide

InChI

InChI=1S/C14H15N5O/c20-14(19-16-9-10-4-3-7-15-8-10)13-11-5-1-2-6-12(11)17-18-13/h3-4,7-9H,1-2,5-6H2,(H,17,18)(H,19,20)/b16-9-

InChI Key

LTGOZTIYPADWPG-SXGWCWSVSA-N

Isomeric SMILES

C1CCC2=C(C1)C(=NN2)C(=O)N/N=C\C3=CN=CC=C3

Canonical SMILES

C1CCC2=C(C1)C(=NN2)C(=O)NN=CC3=CN=CC=C3

Origin of Product

United States

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